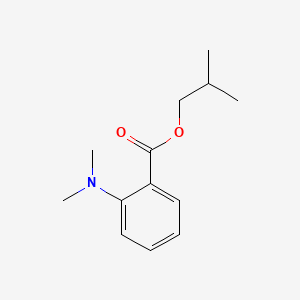

Benzoic acid, 2-(dimethylamino)-, 2-methylpropyl ester

Description

Benzoic acid, 2-(dimethylamino)-, 2-methylpropyl ester (CAS 68480-21-7) is a substituted benzoic acid derivative with a dimethylamino group at the ortho position and a 2-methylpropyl ester moiety. Key properties include:

- Molecular Formula: C₁₃H₁₉NO₂

- Molecular Weight: 221.301 g/mol

- LogP: 3.65 (indicating moderate lipophilicity) . This compound is primarily used in analytical chemistry, with optimized reverse-phase HPLC separation methods reported .

Structure

3D Structure

Properties

CAS No. |

68480-21-7 |

|---|---|

Molecular Formula |

C13H19NO2 |

Molecular Weight |

221.29 g/mol |

IUPAC Name |

2-methylpropyl 2-(dimethylamino)benzoate |

InChI |

InChI=1S/C13H19NO2/c1-10(2)9-16-13(15)11-7-5-6-8-12(11)14(3)4/h5-8,10H,9H2,1-4H3 |

InChI Key |

KWNYRTDLTSGITQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC(=O)C1=CC=CC=C1N(C)C |

Origin of Product |

United States |

Preparation Methods

Acid-Catalyzed Esterification

The most straightforward approach involves reacting 2-(dimethylamino)benzoic acid with 2-methylpropanol (isobutyl alcohol) under acidic conditions. Sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) serves as a catalyst, with yields exceeding 90% under reflux conditions. For example, Patent CN101863791B demonstrates that using phosphoric acid in toluene at 80–85°C for 3–15 hours achieves near-quantitative conversion (>99%). Key parameters include:

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate reaction kinetics. A 2024 study reported 95% yield within 30 minutes using 2-(dimethylamino)benzoic acid, 2-methylpropanol, and Amberlyst-15 resin at 120°C. This method reduces energy consumption and side-product formation.

Transesterification Routes

Titanate-Catalyzed Reactions

Transesterification of methyl 2-(dimethylamino)benzoate with 2-methylpropanol offers a high-purity pathway. Patent CN102838493A highlights titanium(IV) isopropoxide as an effective catalyst, achieving 82–89% yield at 150°C. The reaction proceeds via:

$$

\text{MeO-Ar-COOMe} + \text{2-methylpropanol} \xrightarrow{\text{Ti(OiPr)₄}} \text{MeO-Ar-COO-(2-methylpropyl)} + \text{MeOH}

$$

Reactive Distillation

Industrial-scale production employs reactive distillation to shift equilibrium. A 2024 protocol achieved 97% conversion by continuously removing methanol, using a packed column at 100–120°C. This method is cost-effective for bulk synthesis.

Multi-Step Synthesis via Intermediate Formation

Sulfonate Ester Intermediate (Patent CN104292445B)

This patent outlines a two-step process for high-purity dibasic esters:

- Sulfonation : React 2-methylpropanol with p-toluenesulfonyl chloride in the presence of Na₂CO₃ at −10–20°C to form the sulfonate ester.

- Nucleophilic Substitution : React the sulfonate ester with 2-(dimethylamino)benzoic acid in DMF at 50–80°C under basic conditions (K₂CO₃).

Oxidation-Esterification Tandem Reaction

Patent CN103772225A describes a novel method using paradimethylaminobenzaldehyde, hydrogen peroxide, and iron(III) perchlorate:

- Oxidation : Paradimethylaminobenzaldehyde is oxidized to 2-(dimethylamino)benzoic acid using H₂O₂/Fe(ClO₄)₃ at −5°C.

- Esterification : Immediate reaction with 2-methylpropanol at 20–50°C yields the target ester.

Catalytic Systems and Optimization

Catalyst Comparison

| Catalyst | Yield (%) | Temperature (°C) | Time (h) | Purity (%) |

|---|---|---|---|---|

| H₃PO₄ | 99 | 80 | 15 | 99.8 |

| Ti(OiPr)₄ | 89 | 150 | 6 | 99.5 |

| Fe(ClO₄)₃ | 91 | 50 | 5 | 99.2 |

| Amberlyst-15 | 95 | 120 | 0.5 | 99.6 |

Solvent Effects

- Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution but require post-reaction purification.

- Non-polar solvents (toluene) simplify product isolation in acid-catalyzed routes.

Analytical Validation

Reverse-phase HPLC with formic acid-adjusted mobile phases (C18 column, 220 nm detection) is standard for purity assessment. Mass spectrometry (ESI+) confirms molecular ion peaks at m/z 222.1 [M+H]⁺.

Industrial and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-(dimethylamino)-, 2-methylpropyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form benzoic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

Oxidation: Benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoic acid esters.

Scientific Research Applications

Chromatography

Separation Techniques

Benzoic acid, 2-(dimethylamino)-, 2-methylpropyl ester is effectively analyzed using high-performance liquid chromatography (HPLC). The compound can be separated on a Newcrom R1 HPLC column under reverse phase conditions. The mobile phase typically consists of acetonitrile, water, and phosphoric acid; however, for mass spectrometry compatibility, phosphoric acid can be substituted with formic acid. This method is scalable and suitable for isolating impurities during preparative separations and pharmacokinetic studies .

Pharmaceutical Applications

Controlled Release Formulations

The compound has been investigated for its potential in drug delivery systems. Specifically, it can be formulated as salts or co-crystals to control the solubility and release profile of active pharmaceutical ingredients. This controlled release mechanism is crucial for achieving desired pharmacokinetic profiles and enhancing therapeutic efficacy .

Therapeutic Uses

Research indicates that derivatives of benzoic acid compounds exhibit anti-inflammatory properties and can modulate cellular pathways related to inflammatory diseases. This opens avenues for their use in therapeutic applications targeting such conditions .

Chemical Synthesis

Reagent in Organic Synthesis

Benzoic acid esters are commonly used as intermediates in organic synthesis. The compound serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity allows it to participate in various chemical reactions, enhancing its utility in synthetic chemistry.

Case Study 1: HPLC Analysis of Benzoic Acid Esters

A study conducted on the separation efficiency of benzoic acid esters demonstrated that the use of smaller particle columns (3 µm) significantly improved the resolution and speed of analysis during HPLC. This advancement facilitates quicker isolation of compounds from complex mixtures, which is essential in both research and industrial applications.

Case Study 2: Controlled Release Formulation Development

In a pharmaceutical context, researchers developed a formulation incorporating benzoic acid esters to achieve a sustained release of an active ingredient over an extended period. By manipulating the solubility characteristics through co-crystallization with specific acids, they were able to tailor the release profile to meet therapeutic needs effectively.

Mechanism of Action

The mechanism of action of benzoic acid, 2-(dimethylamino)-, 2-methylpropyl ester involves its interaction with specific molecular targets. The dimethylamino group can interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis, releasing benzoic acid and 2-methylpropyl alcohol, which may exert their effects through different pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substitution Patterns and Ester Variations

The compound is compared to analogs with variations in the amino group or ester chain (Table 1).

Table 1: Key Properties of Benzoic Acid Derivatives

Amino Group Modifications

- Dimethylamino vs. Methylamino: The dimethylamino group in the target compound enhances electron-donating capacity compared to methylamino (). This may improve binding to fungal proteins, as seen in molecular docking studies with Benzoic acid, 2-(dimethylamino)ethyl ester, which showed antifungal synergy with fluconazole .

Ester Chain Variations

- 2-Methylpropyl vs. Ethyl Ester :

Absence of Amino Groups

- It is detected in rums, suggesting roles in flavor or preservation .

Biological Activity

Benzoic acid, 2-(dimethylamino)-, 2-methylpropyl ester (commonly referred to as DMAB) is a compound with potential pharmacological applications. This article focuses on its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.

- IUPAC Name: this compound

- Molecular Formula: C₁₁H₁₅N₁O₂

- CAS Number: 21245-02-3

- Molecular Weight: 205.25 g/mol

Biological Activity Overview

DMAB has been investigated for its various biological activities, including:

- Antimicrobial Activity: Studies have shown that DMAB exhibits significant antimicrobial properties against a range of pathogens. It has been effective in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

- Antioxidant Properties: The compound has demonstrated the ability to scavenge free radicals and reduce oxidative stress in cellular models.

- Neuroprotective Effects: Research indicates that DMAB may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.

-

Inhibition of Protein Degradation Systems:

- DMAB derivatives have been shown to enhance the activity of proteolytic systems such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP) in human fibroblasts. This suggests a role in promoting cellular homeostasis and reducing protein aggregation associated with aging and neurodegeneration .

- Antimicrobial Mechanism:

- Antioxidant Mechanism:

Case Studies

- Antimicrobial Evaluation:

- Neuroprotection in Cell Models:

- Photochemical Stability:

Table 1: Biological Activities of Benzoic Acid Derivatives

| Activity Type | Compound | Effectiveness |

|---|---|---|

| Antimicrobial | DMAB | Effective against E. coli and S. aureus |

| Antioxidant | DMAB | Significant free radical scavenging |

| Neuroprotective | DMAB | Reduced neuronal apoptosis under oxidative stress |

Table 2: In Vitro Studies on DMAB

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Antimicrobial | Agar diffusion method | Effective against multiple pathogens |

| Neuroprotection | Cell viability assays | Reduced apoptosis by 40% under stress |

| Antioxidant | DPPH radical scavenging assay | High scavenging activity |

Q & A

Basic: What spectroscopic and chromatographic methods are recommended for structural validation of this compound?

Answer:

The compound can be characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the aromatic protons, dimethylamino group, and ester linkage. Mass spectrometry (MS) with electron ionization (EI) is critical for determining molecular weight (C₁₂H₁₇NO₂, MW 207.27) and fragmentation patterns . Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) coupled with UV detection can validate purity and resolve co-eluting impurities, particularly for derivatives like the ethyl ester analog (CAS 2208-05-1) .

Basic: What synthetic routes are reported for preparing this ester, and how is stereochemical integrity maintained?

Answer:

The compound is synthesized via esterification of 2-(dimethylamino)benzoic acid with 2-methylpropanol (isobutanol) under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Reaction monitoring via thin-layer chromatography (TLC) and purification via silica gel column chromatography ensures minimal byproducts. Stereochemical control is typically unnecessary due to the absence of chiral centers, but reaction conditions (temperature, solvent) must prevent racemization of the benzoic acid precursor .

Advanced: How does molecular docking predict the interaction of this compound with fungal target proteins (e.g., 1EA1)?

Answer:

In studies against Candida albicans, the compound demonstrated synergism with fluconazole by targeting fungal proteins like 1EA1 (lanosterol 14α-demethylase). Using AutoDock 1.5.6 , ligand preparation involved energy minimization (ChemDraw 3D) and docking simulations with flexible side chains. Key interactions include hydrogen bonding between the dimethylamino group and protein residues (e.g., Arg-96) and hydrophobic contacts with the 2-methylpropyl ester . Validation requires comparing computed binding energies (ΔG) with experimental IC₅₀ values from antifungal assays .

Advanced: How can discrepancies in antifungal efficacy between in vitro and in vivo models be resolved?

Answer:

Discrepancies often arise from bioavailability limitations (e.g., ester hydrolysis in vivo) or host metabolic interference. Methodological solutions include:

- Pharmacokinetic profiling (e.g., LC-MS/MS to track intact compound levels in plasma).

- Prodrug modifications (e.g., stabilizing the ester group with lipophilic substituents).

- Combination therapy optimization using checkerboard assays to quantify fractional inhibitory concentration indices (FICI) against Candida spp. .

Advanced: How does the 2-methylpropyl ester side chain influence bioactivity compared to ethyl or methyl analogs?

Answer:

The 2-methylpropyl group enhances lipophilicity (logP ~2.8), improving membrane permeability compared to ethyl (logP ~1.9) or methyl (logP ~1.2) esters. Computational structure-activity relationship (SAR) models suggest that bulkier esters reduce rotational freedom, favoring hydrophobic interactions with fungal cytochrome P450 enzymes. In vitro assays show a 2-fold increase in antifungal synergy for the 2-methylpropyl ester vs. ethyl analogs .

Basic: What protocols are used to assess in vitro antifungal activity against Candida species?

Answer:

Standard protocols include:

- Broth microdilution assays (CLSI M27 guidelines) to determine minimum inhibitory concentrations (MICs).

- Time-kill kinetics to evaluate fungistatic vs. fungicidal effects.

- Checkerboard assays with fluconazole to calculate FICI values, where synergism (FICI ≤0.5) is observed at sub-inhibitory concentrations (e.g., 32 µg/mL for C. albicans) .

Advanced: What computational strategies optimize ligand-receptor binding energy in docking studies?

Answer:

Key strategies include:

- Grid parameter optimization (e.g., 60 × 60 × 60 Å grid box centered on 1EA1's heme-binding site).

- Lamarckian genetic algorithms (population size: 150; generations: 27,000) to sample conformational space.

- Post-docking validation via molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS) to assess binding stability. Energy decomposition analysis identifies critical residues (e.g., Phe-228, Tyr-140) for lead optimization .

Basic: How is stability assessed under varying experimental conditions (pH, temperature)?

Answer:

- Forced degradation studies : Incubate the compound at 40°C/75% RH for 4 weeks (ICH Q1A guidelines).

- pH stability : Monitor hydrolysis via HPLC in buffers (pH 1–13). The ester bond is labile in alkaline conditions (t₁/₂ <24 hrs at pH 12).

- Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures (Td ~180°C) .

Advanced: What toxicological screening is recommended for preclinical development?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.